- Potent SARS-CoV-2 mRNA Cap Methyltransferase Inhibitors by Bioisosteric Replacement of Methionine in SAM CosubstrateACS Medicinal Chemistry Letters, 2021, 12(7), 1102-1107,
Cas no 892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol)

892-48-8 structure
Nome del prodotto:(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
Numero CAS:892-48-8
MF:C10H12ClN5O3
MW:285.686980247498
MDL:MFCD00049038
CID:724467
PubChem ID:5327118
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine,5'-chloro-5'-deoxy-
- 5'-Chloro-5'-deoxyadenosine
- (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
- 5'-Deoxy-5'-chloroadenosine
- 5′-Chloro-5′-deoxyadenosine (ACI)
- 5′-Deoxy-5′-chloroadenosine
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
- 5'-CIDA
- 892-48-8
- 5'chloro-5'-deoxyadenosine
- PD070072
- F12250
- CHEMBL404658
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol
- 5-Deoxy-5-chloroadenosine
- SCHEMBL2116089
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl) tetrahydrofuran-3,4-diol
- CHEBI:47133
- DS-8004
- PDSP2_001052
- BRN 0624885
- ADENOSINE, 5'-CHLORO-5'-DEOXY-
- AKOS016023925
- CS-W000275
- Q27120769
- PDSP1_001068
- DTXSID10875948
- C19768
- 5CD
- IYSNPOMTKFZDHZ-KQYNXXCUSA-N
- MFCD00049038
- 5'-Chloroadenosine
-
- MDL: MFCD00049038
- Inchi: 1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
- Chiave InChI: IYSNPOMTKFZDHZ-KQYNXXCUSA-N
- Sorrisi: O[C@@H]1[C@H](O)[C@@H](CCl)O[C@H]1N1C=NC2C(=NC=NC1=2)N
Proprietà calcolate
- Massa esatta: 285.06300
- Massa monoisotopica: 285.0628670g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 338
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Superficie polare topologica: 119Ų
Proprietà sperimentali
- Punto di fusione: 187 °C (exothermic decomp onset @144.5 C)(lit.)
- PSA: 119.31000
- LogP: -0.15230
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- WGK Germania:3
- RTECS:AU7357200
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD103561)
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049590-10g |
5'-Chloro-5'-deoxyadenosine |
892-48-8 | 96% | 10g |
¥169 | 2023-04-13 | |
TRC | D232545-50g |
5'-Deoxy-5'-chloroadenosine |
892-48-8 | 50g |
$431.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D628740-100g |
5'-CHLORO-5'-DEOXYADENOSINE |
892-48-8 | 97% | 100g |
$600 | 2024-06-05 | |
abcr | AB435972-100g |
5'-Chloro-5'-deoxyadenosine, 95%; . |
892-48-8 | 95% | 100g |
€241.30 | 2025-02-20 | |
TRC | D232545-5g |
5'-Deoxy-5'-chloroadenosine |
892-48-8 | 5g |
$ 75.00 | 2023-09-08 | ||
ChemScence | CS-W000275-10g |
5'-Chloro-5'-deoxyadenosine |
892-48-8 | ≥96.0% | 10g |
$45.0 | 2022-04-26 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY102618-25g |
5’-Chloro-5’-deoxyadenosine |
892-48-8 | ≥95% | 25g |
¥806.0 | 2023-09-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3773-5G |
5'-Chloro-5'-deoxyadenosine |
892-48-8 | >98.0%(T)(HPLC) | 5g |
¥220.00 | 2024-04-15 | |
Ambeed | A134694-5g |
5'-Chloro-5'-deoxyadenosine |
892-48-8 | 97% | 5g |
$8.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ941-5g |
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol |
892-48-8 | 97% | 5g |
¥198.0 | 2022-06-10 |
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ; 1 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 3 h, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt
Riferimento
- S-Adenosyl methionine cofactor modifications enhance the biocatalytic repertoire of small molecule C-alkylationAngewandte Chemie, 2019, 58(49), 17583-17588,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
Riferimento
- Convenient preparation of pinometostat and related 5'-deoxy-5'-amino adenosine derivatives as well as their activity against DOT1LTetrahedron Letters, 2018, 59(4), 415-417,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Acetonitrile , Pyridine ; 0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt
Riferimento
- Discovery of a Dual PRMT5-PRMT7 InhibitorACS Medicinal Chemistry Letters, 2015, 6(4), 408-412,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt
Riferimento
- Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against enterovirus 71European Journal of Medicinal Chemistry, 2016, 111, 84-94,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 - 5 °C; 3 h, 0 °C; overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 5 - 6, rt
1.3 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 5 - 6, rt
1.3 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 1 h, rt
Riferimento
- Synthesis and characterization of Se-adenosyl-L-selenohomocysteine selenoxideJournal of Sulfur Chemistry, 2015, 36(2), 135-144,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C
1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C
Riferimento
- Structural and Functional Basis of C-Methylation of Coumarin Scaffolds by NovOACS Chemical Biology, 2017, 12(2), 374-379,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C
1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C
Riferimento
- A Tandem enzymatic sp2-C-methylation process: Coupling in Situ S-adenosyl-L-methionine formation with methyl transferChemBioChem, 2017, 18(11), 992-995,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt
Riferimento
- Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native SubstrateAngewandte Chemie, 2016, 55(46), 14277-14280,
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Raw materials
- 9H-Purin-6-amine, 9-[(3aR,4R,6S,6aR)-6-(chloromethyl)tetrahydro-2-oxidofuro[3,4-d]-1,3,2-dioxathiol-4-yl]-
- Adenosine
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Preparation Products
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Letteratura correlata
-
C. Vranken,A. Fin,P. Tufar,J. Hofkens,M. D. Burkart,Y. Tor Org. Biomol. Chem. 2016 14 6189
-
Amy L. Lane,Bradley S. Moore Nat. Prod. Rep. 2011 28 411
-
S. Thompson,M. Onega,S. Ashworth,I. N. Fleming,J. Passchier,D. O'Hagan Chem. Commun. 2015 51 13542
-
W. L. Yeo,X. Chew,D. J. Smith,K. P. Chan,H. Sun,H. Zhao,Y. H. Lim,E. L. Ang Chem. Commun. 2017 53 2559
-
Phillip T. Lowe,Sergio Dall'Angelo,Ian N. Fleming,Monica Piras,Matteo Zanda,David O'Hagan Org. Biomol. Chem. 2019 17 1480
892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol) Prodotti correlati
- 4754-39-6(5'-Deoxyadenosine)
- 3080-29-3(L-Adenosine)
- 2140-79-6(2'-O-Methyl Adenosine)
- 73-03-0(Cordycepin)
- 24356-66-9(Vidarabine monohydrate)
- 58-61-7(Adenosine)
- 14365-44-7(5'-Amino-5'-deoxyadenosine)
- 10300-22-8(3'-O-Methyladenosine)
- 5536-17-4(Vidarabine)
- 2227770-86-5(rac-tert-butyl N-{4-(1R,2S)-2-aminocyclopropyl-3-fluorophenyl}carbamate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:892-48-8)5'-CHLORO-5'-DEOXYADENOSINE

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta